molecular formula C6H13N3 B14712210 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile CAS No. 22584-32-3

3-[(2-Aminoethyl)amino]-2-methylpropanenitrile

Cat. No.: B14712210
CAS No.: 22584-32-3
M. Wt: 127.19 g/mol
InChI Key: HWJSDSLWRKEWOL-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]-2-methylpropanenitrile is an organic compound that features both amine and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oximes or amides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

3-[(2-Aminoethyl)amino]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminoethyl)amino]propyl-dimethoxymethylsilane
  • 3-[(2-Aminoethyl)amino]propyl-trimethoxysilane
  • Triethylenetetramine

Uniqueness

Compared to similar compounds, 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile is unique due to its specific combination of amine and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

22584-32-3

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

3-(2-aminoethylamino)-2-methylpropanenitrile

InChI

InChI=1S/C6H13N3/c1-6(4-8)5-9-3-2-7/h6,9H,2-3,5,7H2,1H3

InChI Key

HWJSDSLWRKEWOL-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN)C#N

Origin of Product

United States

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